tridec-5-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridec-5-en-3-one: is an organic compound with the molecular formula C13H24O It is a ketone with a double bond located at the fifth carbon atom in a thirteen-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridec-5-en-3-one can be synthesized through various organic synthesis methods. One common approach involves the oxidation of tridec-5-en-3-ol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions . Another method involves the hydroformylation of 1-dodecene followed by oxidation .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale oxidation processes . These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tridec-5-en-3-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form using strong oxidizing agents like .
Reduction: Reduction of this compound using or yields .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as to form various alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX)
Major Products Formed:
Oxidation: Tridec-5-en-3-oic acid
Reduction: Tridec-5-en-3-ol
Substitution: Various alcohols depending on the Grignard reagent used
Scientific Research Applications
Tridec-5-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as an in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tridec-5-en-3-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of various derivatives with different biological activities. The specific pathways and molecular targets depend on the context of its use in research or industry .
Comparison with Similar Compounds
1-Tridecene: An alkene with a similar carbon chain length but without the ketone functional group.
Tridecane: A saturated hydrocarbon with the same carbon chain length but lacking both the double bond and the ketone group.
Tridec-5-en-3-ol: The alcohol counterpart of tridec-5-en-3-one.
Uniqueness: this compound is unique due to the presence of both a double bond and a ketone functional group in its structure. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
1564141-47-4 |
---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
tridec-5-en-3-one |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h10-11H,3-9,12H2,1-2H3 |
InChI Key |
VZVCJGQVOYLQCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.